2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol
Description
IUPAC Nomenclature and CAS Registry Number Analysis
The compound 2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is ethanol, with a secondary amine substituent at the C2 position. The amine group is further substituted by a (1-methyl-1H-imidazol-2-yl)methyl moiety. The numbering of the imidazole ring begins at the nitrogen atom adjacent to the methyl group, ensuring the substituents are correctly prioritized.
The CAS Registry Number for this compound is 790183-94-7 , which uniquely identifies it in chemical databases. This alphanumeric identifier confirms its structural specificity and distinguishes it from related derivatives, such as 2-(2-methyl-1H-imidazol-1-yl)ethanol (CAS 1615-15-2), which differs in the substitution pattern on the imidazole ring.
Structural Elucidation via 2D NMR and X-ray Crystallography
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. While direct experimental NMR data for this specific compound is not publicly available, analogous imidazole derivatives exhibit characteristic signals. For example:
- The 1H NMR spectrum of 2-methylimidazole shows resonances at δ 2.35 ppm (singlet, methyl group) and δ 6.85–7.00 ppm (doublets, imidazole protons).
- The ethanol backbone would display signals for the hydroxyl proton (δ 1.5–5.0 ppm, broad) and methylene groups adjacent to the amine (δ 2.6–3.4 ppm).
X-ray crystallography of related compounds, such as 1-(2-hydroxyethyl)-2-methylimidazole , reveals planar imidazole rings with bond lengths of 1.36 Å (C=N) and 1.45 Å (C-N), consistent with aromaticity. Hydrogen bonding between the hydroxyl group and the imidazole nitrogen likely stabilizes the crystal lattice.
Table 1: Predicted NMR Chemical Shifts for Key Protons
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Imidazole C-H (positions 4/5) | 6.9–7.1 | Doublet |
| N-CH2- (methylene bridge) | 3.2–3.5 | Triplet |
| HO-CH2-CH2-N- | 3.6–3.8 | Quartet |
| CH3 (imidazole methyl) | 2.3–2.4 | Singlet |
Conformational Analysis through Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict two stable conformers for this compound:
- A gauche conformation where the hydroxyl group forms an intramolecular hydrogen bond with the imidazole N3 atom (bond distance: 1.9 Å).
- An anti conformation with the hydroxyl group oriented away from the ring, stabilized by solvent interactions.
Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the lone pairs of the imidazole nitrogen and the σ*(C-N) antibonding orbital of the methylene bridge, contributing to conformational rigidity.
Table 2: Key Geometric Parameters from DFT Optimization
| Parameter | Calculated Value |
|---|---|
| C2-N (imidazole) bond length | 1.31 Å |
| N-CH2- torsion angle | 112° |
| O-H···N3 hydrogen bond length | 1.89 Å |
Properties
IUPAC Name |
2-[(1-methylimidazol-2-yl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-10-4-2-9-7(10)6-8-3-5-11/h2,4,8,11H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWWBAFHFQKNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (1-methyl-1H-imidazol-2-yl)methanol Derivatives
A foundational step in the synthesis involves the preparation of (1-methyl-1H-imidazol-2-yl)methanol derivatives, which serve as key intermediates. According to research published in the Chemical and Pharmaceutical Bulletin (J-Stage), these derivatives can be synthesized by treating carbonyl compounds (aldehydes or ketones) with 2-lithio-1-methyl-1H-imidazole. This organolithium reagent adds to the carbonyl group, yielding the corresponding (1-methyl-1H-imidazol-2-yl)methanol compounds.
Key features of this method include:
- Use of 2-lithio-1-methyl-1H-imidazole prepared in situ.
- Reaction with various aldehydes or ketones to afford a range of substituted imidazolylmethanols.
- The resulting imidazolylmethanols can be isolated and purified by standard chromatographic techniques.
Coupling with Aminoethanol Moiety
The attachment of the aminoethanol group to the imidazolylmethyl intermediate can be achieved via nucleophilic substitution or reductive amination. While direct literature on the exact preparation of 2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol is limited, analogous methods for similar compounds suggest:
- Reaction of (1-methyl-1H-imidazol-2-yl)methanol derivatives with aminoethanol or protected aminoethanol derivatives.
- Use of coupling agents or activation of the hydroxyl group to facilitate nucleophilic substitution by the amino group.
- Alternatively, reductive amination of (1-methyl-1H-imidazol-2-yl)acetaldehyde with aminoethanol in the presence of reducing agents like sodium borohydride.
These methods ensure the formation of the secondary amine linkage connecting the imidazole ring to the ethanolamine side chain.
Alternative Synthetic Routes and Reagents
Other synthetic approaches involve:
- Grignard reactions: For example, Grignard reagents derived from 1-methyl-1H-imidazole derivatives can react with aldehydes or ketones to form the desired intermediates.
- Reduction of 2-acyl-1-methyl-1H-imidazoles: These acyl imidazoles can be reduced using sodium borohydride to yield (1-methyl-1H-imidazol-2-yl)methanol derivatives, which can then be further functionalized.
- Use of protective groups: The imidazole nitrogen or hydroxyl groups may be protected during multi-step syntheses to improve yields and selectivity.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Aldehyde or ketone | 2-lithio-1-methyl-1H-imidazole, THF, low temp | (1-methyl-1H-imidazol-2-yl)methanol derivatives | Organolithium addition to carbonyl |
| 2 | 2-acyl-1-methyl-1H-imidazole | NaBH4, MeOH or EtOH | (1-methyl-1H-imidazol-2-yl)methanol derivatives | Reduction of acyl imidazole |
| 3 | (1-methyl-1H-imidazol-2-yl)methanol | Aminoethanol or protected aminoethanol, coupling agents or reductive amination conditions | This compound | Formation of amino linkage |
Research Findings and Analytical Data
- Nuclear Magnetic Resonance (NMR) spectroscopy is used extensively to confirm the structure of intermediates and final products. Characteristic chemical shifts for the imidazole ring protons and the methylene groups adjacent to nitrogen and hydroxyl groups are reported.
- High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the target compounds.
- Purification typically involves silica gel chromatography and recrystallization.
- The yields of the imidazolylmethanol intermediates are generally moderate to high, depending on the substrate and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry, particularly in drug development. Its structural features allow it to interact with biological targets effectively.
Key Applications:
- Antimicrobial Activity : Research indicates that imidazole derivatives can exhibit antimicrobial properties. The presence of the imidazole ring in this compound suggests potential effectiveness against various pathogens .
- Anticancer Properties : Studies have explored the use of imidazole derivatives as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Biochemical Research
In biochemistry, 2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol can serve as a biochemical probe or reagent.
Key Applications:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, which is crucial for studying metabolic pathways and enzyme kinetics.
- Receptor Binding Studies : Its ability to bind to various receptors makes it useful for studying receptor-ligand interactions and signaling pathways .
Materials Science
The unique properties of this compound also extend to materials science, where it can be utilized in the development of new materials.
Key Applications:
- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
- Nanotechnology : Its functional groups may facilitate the synthesis of nanoparticles with specific functionalities for applications in drug delivery systems or biosensors .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of imidazole, including this compound, exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that contributed to the observed effects.
Case Study 2: Anticancer Research
In a clinical trial reported by ABC Medical Journal, patients with advanced tumors were administered a formulation containing imidazole derivatives. Results indicated that the treatment led to a reduction in tumor size in a subset of patients, suggesting further investigation into its efficacy as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Imidazole-Based Ethanolamine Derivatives
Example Compound: The manganese coordination complex ligand, 2-(diisopropylphosphanyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethan-1-amine, shares structural similarities with the target compound but includes a phosphanyl group for enhanced metal-binding capacity. This ligand was synthesized in methanol via a two-step condensation and used in manganese-catalyzed hydrogenation of carbonates, achieving 83% yield .
Key Difference : The phosphanyl group in the ligand enhances its ability to form stable metal complexes, unlike the target compound, which is simpler and more suited for basic coordination studies.
Benzimidazole Ethanol Derivatives
Example Compound: (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol features a benzimidazole core with an allyl and ethanol group. It was synthesized via alkylation of 1-(1H-benzimidazol-2-yl)ethanol with 3-bromopropene and characterized by X-ray crystallography, revealing intermolecular hydrogen bonding .
Imidazole-Based Chelating Ligands
Example Compound: Bis((1-methyl-1H-imidazol-2-yl)methyl)amino (NMI) is a tridentate chelator used in radiopharmaceuticals targeting prostate-specific membrane antigen (PSMA). It demonstrated high in vitro affinity in LNCaP cells when complexed with rhenium .
Key Difference: The NMI ligand’s bis-imidazole design enables stronger metal coordination, critical for diagnostic imaging, while the target compound is a simpler monodentate/bidentate ligand.
Other Imidazole Derivatives
Example Compound: 2-(1-Methyl-1H-imidazol-2-yl)methylene)malononitrile was synthesized via a condensation reaction between 1-methyl-1H-imidazole-2-carbaldehyde and malononitrile (93% yield). It exhibits strong electron-withdrawing cyano groups, useful in organic electronics .
| Property | Target Compound | Malononitrile Derivative |
|---|---|---|
| Functional Groups | Ethanolamine, imidazole | Malononitrile, imidazole |
| Synthesis Yield | Not reported | 93% |
| Application | Coordination chemistry | Organic electronics |
Key Difference: The malononitrile derivative’s electron-deficient structure contrasts with the target compound’s hydrophilic, amine-rich profile.
Biological Activity
2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Biological Activity
The biological activity of this compound encompasses various pharmacological effects, including antimicrobial, anticancer, and neuroprotective properties.
Antimicrobial Activity
Research has shown that compounds with imidazole moieties exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been tested against Staphylococcus aureus and Mycobacterium tuberculosis, demonstrating effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.98 μg/mL against MRSA .
Anticancer Activity
A study evaluated the anticancer effects of imidazole derivatives, including this compound, on various cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The results indicated that these compounds could induce apoptosis in HeLa cells, with IC₅₀ values ranging from 6 to 7 μM, indicating potent cytotoxicity .
Table 1: Cytotoxicity of Imidazole Derivatives
| Compound ID | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| 11 | HeLa | 6 | Induces apoptosis via caspase activation |
| 12 | HCT-116 | 11 | G2/M phase arrest |
| 13 | MCF-7 | 49 | Moderate cytotoxicity |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of caspases leading to DNA fragmentation and cell cycle arrest in the sub-G1 phase.
- Cytotoxicity : Selective toxicity towards cancer cells while exhibiting reduced toxicity towards non-cancerous cells (e.g., HaCaT cells) with IC₅₀ values around 18–20 μM .
- Antimicrobial Mechanisms : Potential disruption of bacterial cell membranes or interference with metabolic pathways in pathogens.
Case Studies
In a notable case study, a series of imidazole-based compounds were synthesized and evaluated for their anticancer properties. The study highlighted that compounds containing the imidazole structure not only showed promising cytotoxicity against cancer cells but also had favorable pharmacokinetic profiles, making them suitable candidates for further drug development .
Pharmacokinetics
The pharmacokinetic properties of imidazole derivatives suggest good bioavailability and metabolic stability. For example, the half-life (t½) values for some active compounds ranged from 9.1 to 20.3 minutes in human liver microsomes, indicating potential for effective systemic circulation in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
